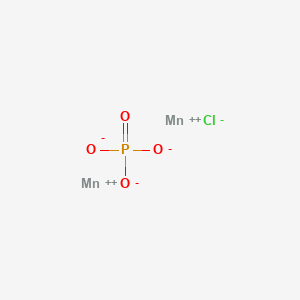
Silicic acid, sodium zirconium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid, sodium zirconium salt, also known as sodium zirconium cyclosilicate, is a compound that has garnered significant interest due to its unique properties and applications. This compound is a crystalline material composed of silicic acid and zirconium, forming a stable and highly selective ion-exchange material. It is primarily used in medical applications, particularly for treating hyperkalemia, a condition characterized by elevated potassium levels in the blood .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silicic acid, sodium zirconium salt, is typically synthesized through a series of chemical reactions involving sodium silicate and zirconium compounds. One common method involves the fusion of zirconium silicate with sodium hydroxide at elevated temperatures to produce sodium zirconium cyclosilicate . The reaction can be represented as follows: [ \text{ZrSiO}_4 + 4\text{NaOH} \rightarrow \text{Na}_2\text{ZrO}_3 + \text{Na}_2\text{SiO}_3 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound, often involves the sol-gel process followed by drying techniques. The sol-gel process allows for the formation of a three-dimensional network of silica and zirconium, resulting in a highly porous material. This method is advantageous due to its ability to produce materials with controlled porosity and high surface area .
Analyse Des Réactions Chimiques
Types of Reactions
Silicic acid, sodium zirconium salt, undergoes various chemical reactions, including ion exchange, adsorption, and complexation. These reactions are crucial for its applications in ion-exchange processes and catalysis.
Common Reagents and Conditions
The compound is known for its ability to selectively bind potassium ions in the presence of other cations such as sodium and calcium. This selectivity is attributed to the specific pore size and composition of the material, which mimics the actions of physiological potassium channels .
Major Products Formed
The primary product formed from the ion-exchange reactions involving this compound, is a complex of the compound with the target ion, such as potassium. This complexation is essential for its use in medical applications to reduce potassium levels in the blood .
Applications De Recherche Scientifique
Chemistry
In chemistry, silicic acid, sodium zirconium salt, is used as an ion-exchange material for various separation processes. Its high selectivity for specific ions makes it valuable in analytical chemistry and environmental monitoring .
Biology and Medicine
The most notable application of this compound, is in medicine, where it is used to treat hyperkalemia. The compound works by binding potassium ions in the gastrointestinal tract, preventing their absorption into the bloodstream and facilitating their excretion .
Industry
In the industrial sector, this compound, is used in the production of ecological leather. The compound, derived from sodium silicate, is employed in combination tanning processes to improve the thermal stability, mechanical properties, and storage stability of leather .
Mécanisme D'action
Silicic acid, sodium zirconium salt, exerts its effects through ion exchange. The compound’s crystalline structure contains pores that selectively capture potassium ions while allowing other ions to pass through. This selectivity is due to the specific diameter and composition of the pores, which resemble potassium channels in biological systems . The captured potassium ions are then excreted from the body, effectively reducing blood potassium levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium silicate: A compound with similar ion-exchange properties but less selectivity for potassium ions.
Zirconium silicate: Another zirconium-based compound used in various industrial applications but with different ion-exchange characteristics.
Orthosilicic acid: A simpler form of silicic acid with different chemical properties and applications.
Uniqueness
Silicic acid, sodium zirconium salt, stands out due to its high selectivity for potassium ions, making it particularly useful in medical applications for treating hyperkalemia. Its unique pore structure and composition allow it to mimic physiological potassium channels, providing a targeted and efficient ion-exchange process .
Propriétés
Numéro CAS |
12738-56-6 |
|---|---|
Formule moléculaire |
NaO3SiZr+3 |
Poids moléculaire |
190.30 g/mol |
Nom IUPAC |
sodium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Na.O3Si.Zr/c;1-4(2)3;/q+1;-2;+4 |
Clé InChI |
XXQKQWNGHHPCPB-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Na+].[Zr+4] |
SMILES canonique |
[O-][Si](=O)[O-].[Na+].[Zr+4] |
Synonymes |
Silicic acid, sodium zirconium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)







